molecular formula C7H16Cl2N2O B6216952 3-(3-aminocyclobutyl)propanamide dihydrochloride, Mixture of diastereomers CAS No. 2742660-99-5

3-(3-aminocyclobutyl)propanamide dihydrochloride, Mixture of diastereomers

Cat. No.: B6216952
CAS No.: 2742660-99-5
M. Wt: 215.1
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Description

3-(3-Aminocyclobutyl)propanamide dihydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C7H16Cl2N2O. This compound has garnered attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminocyclobutyl)propanamide dihydrochloride typically involves the following steps:

    Cyclobutylamine Formation: The starting material, cyclobutylamine, is synthesized through the reduction of cyclobutanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Amidation: The cyclobutylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form 3-(3-aminocyclobutyl)propanamide.

    Salt Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of 3-(3-aminocyclobutyl)propanamide dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocyclobutyl)propanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Nitroso or nitro derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amides

Scientific Research Applications

3-(3-Aminocyclobutyl)propanamide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-aminocyclobutyl)propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminocyclobutyl)propanamide
  • 3-(3-Aminocyclobutyl)propanoic acid
  • 3-(3-Aminocyclobutyl)propanol

Uniqueness

3-(3-Aminocyclobutyl)propanamide dihydrochloride stands out due to its unique diastereomeric mixture, which can result in distinct biological activities and chemical properties compared to its analogs. This mixture can provide a broader range of interactions with molecular targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

2742660-99-5

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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